molecular formula C20H23N3O5S2 B2962750 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 865592-32-1

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2962750
CAS No.: 865592-32-1
M. Wt: 449.54
InChI Key: JGSYOEZJORRBKF-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide (CAS 865592-32-1) is a high-purity benzothiazole derivative supplied at a purity of 95% or greater, with a molecular weight of 449.54 and the molecular formula C20H23N3O5S2 . This compound is a specialized research chemical built around the benzothiazole pharmacophore, a privileged structure in medicinal chemistry known for yielding molecules with diverse and significant biological activities . Benzothiazole derivatives are intensively investigated in pharmaceutical research for their potential pharmacological properties, which can include antimicrobial, anticancer, antidiabetic, antitubercular, and anti-inflammatory activities . The specific structure of this compound, featuring a diethylsulfamoyl moiety at the 6-position of the benzothiazole ring and a 3,4-dimethoxybenzamide group at the 2-position, makes it a valuable intermediate for researchers in drug discovery and development. It is primarily used in the synthesis and screening of novel bioactive molecules, serving as a key scaffold for the exploration of new therapeutic agents. This product is strictly For Research Use Only (RUO) and is intended for laboratory research purposes in a controlled environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-8-9-15-18(12-14)29-20(21-15)22-19(24)13-7-10-16(27-3)17(11-13)28-4/h7-12H,5-6H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSYOEZJORRBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The initial step may involve the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the development of new drugs for treating various diseases.

Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical formulations. Its unique properties may offer advantages in various industrial processes.

Mechanism of Action

The mechanism by which N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

(a) N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide

  • Key Difference : Replaces the diethylsulfamoyl group with a difluoromethylsulfanyl moiety.
  • Implications : Sulfanyl groups (-S-) are less polar than sulfamoyl (-SO₂-NR₂), likely reducing solubility but enhancing lipophilicity, which may affect membrane permeability or metabolic stability .

(b) N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

  • Key Difference : Lacks the 6-position sulfamoyl substituent entirely.

(c) N-(2,3-dihydro-1H-inden-2-yl)-3,4-dimethoxybenzamide (B11)

  • Key Difference: Benzothiazole replaced with a non-aromatic indenyl group.
  • Synthesis : Achieved 70.83% yield via conventional methods, suggesting synthetic accessibility compared to benzothiazole derivatives requiring microwave-assisted reactions (see ) .

(a) N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide

  • Activity : Exhibited the highest binding affinity (-6.7 kcal/mol) against the cysteine protease of the monkeypox virus (MPXV) in molecular docking studies.
  • Comparison : The allylcarbamoyl and chloro substituents may contribute to enhanced target interaction compared to sulfamoyl-containing analogs, though data on the target compound’s antiviral activity are lacking .

(b) Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

  • Application : Used as a herbicide, highlighting how structural variations (e.g., isoxazolyl vs. benzothiazolyl groups) dictate functional roles. The diethylsulfamoyl group in the target compound may confer distinct bioactivity, possibly in antimicrobial or enzyme inhibition contexts .

Biological Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological efficacy, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H23N3O5S2
  • CAS Number : 865592-32-1

The synthesis typically involves multi-step organic reactions that introduce the diethylsulfamoyl group and the benzothiazole moiety into the benzamide structure. Common reagents include sulfur-containing compounds and various catalysts to facilitate the formation of the desired product .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfonyl group plays a crucial role in inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The benzothiazole ring enhances binding affinity to target proteins, which can result in significant biological effects such as enzyme inhibition .

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of compounds related to benzothiazole structures. For instance, derivatives have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies show that certain benzothiazole derivatives achieve over 87% inhibition at concentrations as low as 50 µg/mL . This suggests that this compound may exhibit similar properties.

Anticancer Activity

Research indicates that benzothiazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that regulate cell survival and death. For example, compounds with similar structures have been shown to inhibit proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Data Table: Biological Activity Overview

Activity Target Inhibition (%) Concentration (µg/mL)
α-Amylase InhibitionHuman Pancreatic α-Amylase87.550
Cancer Cell ProliferationVarious Cancer LinesSignificant ReductionVaries by Cell Line

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the biological efficacy of this compound:

  • Antidiabetic Study : A study focused on the compound's ability to inhibit α-amylase showed promising results with significant inhibition rates comparable to established drugs like acarbose .
  • Anticancer Evaluation : Another study assessed the compound's effects on cancer cell lines, revealing a notable decrease in cell viability and induction of apoptosis through mitochondrial pathways .

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